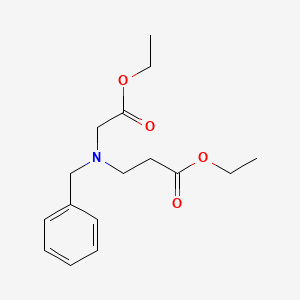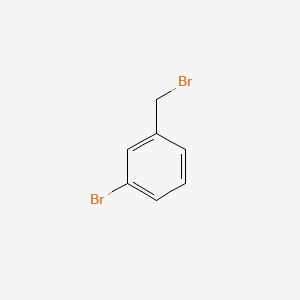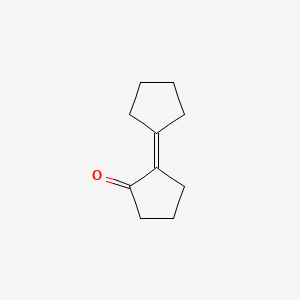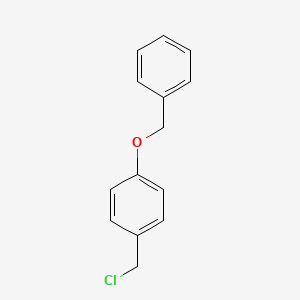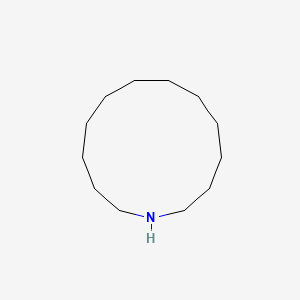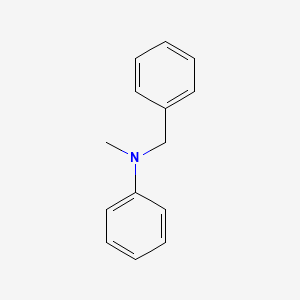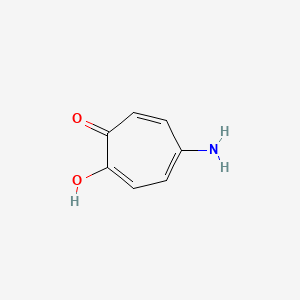
5-Aminotropolone
Übersicht
Beschreibung
Synthesis Analysis
The reaction of 5-aminotropolone with diketene gave a minor product and 5-acetoacetamidotropolone . Another synthesis method involves the reaction of 5-aminotropolone with t-butylurea, which results in the formation of N,N-di(5-tropolonyl)urea .
Chemical Reactions Analysis
5-Aminotropolone undergoes a photo-reaction in aqueous acid solution when irradiated with a high-pressure mercury lamp, yielding 2-amino-5-oxocyclopent-1-enylacetic acid . It also reacts with diketene to produce 5-acetoacetamidotropolone .
Wissenschaftliche Forschungsanwendungen
5−amino−2−hydroxycyclohepta−2,4,6−trien−1−one
, across various fields:Fluorescence Spectroscopy
5-Aminotropolone has been studied for its unique fluorescence properties. Researchers have used ab initio and nuclear dynamics studies to analyze the intramolecular hydrogen atom transfer process in both the ground and first excited singlet electronic states . This compound’s behavior under fluorescence excitation offers insights into quantum tunneling phenomena and isotope effects, which are valuable for developing new fluorescent probes and sensors.
Medicinal Chemistry
The structure of 5-Aminotropolone allows it to react with various isocyanates to form ureas, which are significant pharmacophores in pharmaceutical drugs . These reactions have led to the synthesis of compounds with potential therapeutic applications, such as dopamine agonists and treatments for diabetes and cancer.
Enzyme Inhibition
Tropolones, including derivatives of 5-Aminotropolone, have been explored as inhibitors for metalloproteases . Their ability to chelate metals makes them suitable candidates for antagonizing enzymes like P. aeruginosa elastase, which is crucial for developing treatments against bacterial infections.
Isotope Chemistry
The study of isotopomers of 5-Aminotropolone has provided valuable information on the effects of isotopic substitution on molecular properties . This research is fundamental for understanding isotopic labeling in chemical compounds and its implications for tracing chemical reactions in various environments.
Organic Synthesis
5-Aminotropolone serves as a building block in organic synthesis, particularly in the formation of tropolonylureas . Its reactivity with amines and isocyanates opens pathways to synthesize otherwise inaccessible compounds, expanding the toolkit available to organic chemists.
Photophysics
The photophysical properties of 5-Aminotropolone are of interest due to the compound’s ability to undergo intramolecular charge transfer . This characteristic is essential for designing organic materials that can be used in optoelectronic devices, such as organic light-emitting diodes (OLEDs).
Quantum Chemistry
5-Aminotropolone is used in quantum chemistry to model and understand electron transfer processes . The compound’s behavior provides a basis for theoretical studies that can predict the properties of new materials before they are synthesized.
Material Science
In material science, 5-Aminotropolone’s properties are harnessed to develop novel materials with specific electronic and optical characteristics . Its molecular structure can influence the design of new polymers and coatings with desired functionalities.
Safety And Hazards
Eigenschaften
IUPAC Name |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUTRFFONLOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990446 | |
| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminotropolone | |
CAS RN |
7021-46-7 | |
| Record name | 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VII tropolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

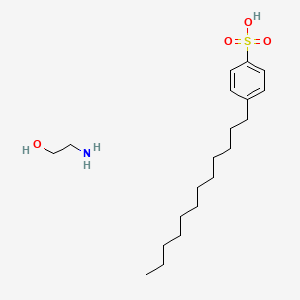
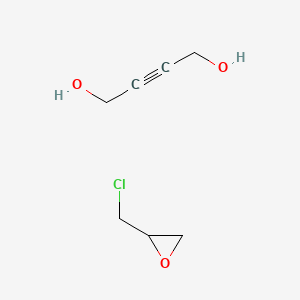
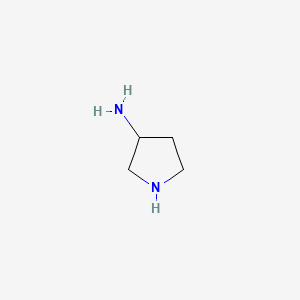
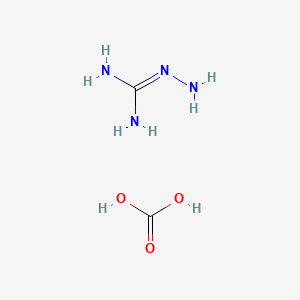
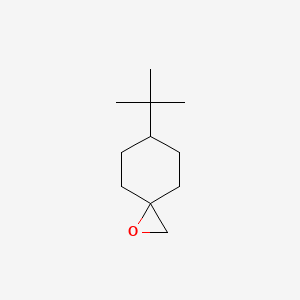
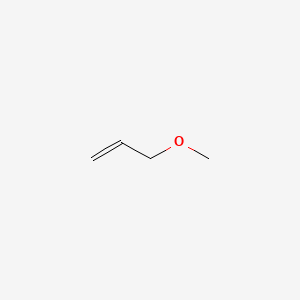
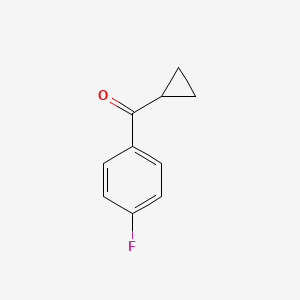
![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)
